molecular formula C15H15N5O2S B7101624 Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate

Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate

Cat. No.: B7101624
M. Wt: 329.4 g/mol
InChI Key: YYLVIKNHPRMPFX-UHFFFAOYSA-N
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Description

Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate is a complex organic compound that features a benzothiadiazole moiety linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiadiazole intermediate, which is then coupled with a pyrimidine derivative.

  • Preparation of Benzothiadiazole Intermediate

      Starting Material: 2-Aminobenzenethiol

      Reaction: Cyclization with nitrous acid to form 2,1,3-benzothiadiazole.

      Conditions: Acidic medium, typically at low temperatures to control the reaction rate.

  • Coupling with Pyrimidine Derivative

      Starting Material: 4-Methylpyrimidine-5-carboxylate

      Reaction: Nucleophilic substitution with the benzothiadiazole intermediate.

      Conditions: Basic medium, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction control and scalability.

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

      Conditions: Mild to moderate temperatures, often in an organic solvent.

  • Reduction: : The nitro group in the benzothiadiazole can be reduced to an amine.

      Reagents: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

      Conditions: Room temperature to slightly elevated temperatures.

  • Substitution: : The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters.

      Reagents: Aqueous acid or base for hydrolysis, alcohols for esterification.

      Conditions: Vary depending on the desired product, typically moderate temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones of the benzothiadiazole moiety.

    Reduction: Amino derivatives of the benzothiadiazole.

    Substitution: Carboxylic acids or different ester derivatives.

Scientific Research Applications

Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new organic materials.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate exerts its effects depends on its application:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: Could involve pathways related to cell signaling, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate can be compared with other compounds containing benzothiadiazole or pyrimidine moieties:

  • Similar Compounds

      2,1,3-Benzothiadiazole: Known for its electron-accepting properties and used in organic electronics.

      4-Methylpyrimidine-5-carboxylate: A common scaffold in medicinal chemistry.

  • Uniqueness

    • The combination of benzothiadiazole and pyrimidine in a single molecule provides unique electronic properties, making it valuable in materials science and medicinal chemistry.

This compound’s unique structure and properties make it a versatile tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-3-22-14(21)11-8-17-15(18-9(11)2)16-7-10-5-4-6-12-13(10)20-23-19-12/h4-6,8H,3,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLVIKNHPRMPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NCC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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